methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Overview
Description
Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a benzoic acid derivative, followed by esterification and subsequent introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-4-methoxybenzoate
- Methyl 3,5-dichloro-4-aminobenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
Uniqueness
Methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in specific research applications.
Properties
IUPAC Name |
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFJVOWJVATRI-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OC[C@@H]2CCCN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582312 | |
Record name | Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922529-35-9 | |
Record name | Methyl 3,5-dichloro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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